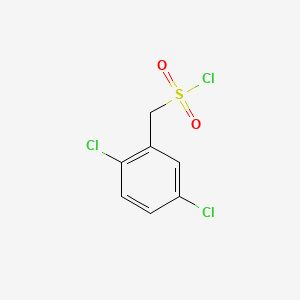

(2,5-Dichlorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(2,5-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDMPXMRCSOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706465 | |

| Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-71-4 | |

| Record name | 2,5-Dichlorobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride

CAS Number: 163295-71-4

This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and potential applications as a chemical intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known identifiers and computed properties.[1] For comparative purposes, spectroscopic data for the related isomer, (2,4-Dichlorophenyl)methanesulfonyl chloride, is provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163295-71-4 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.54 g/mol | [1] |

| SMILES | O=S(=O)(CC1=CC(Cl)=CC=C1Cl)Cl | [1] |

| Computed XLogP3 | 3.4 | [2] |

| Computed Topological Polar Surface Area | 42.5 Ų | [2] |

| Computed Rotatable Bond Count | 2 | [2] |

Table 2: Spectroscopic Data for the Isomer (2,4-Dichlorophenyl)methanesulfonyl chloride (CAS: 88691-50-3)

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 159, Second Highest (m/z): 161[2] |

| FTIR Spectroscopy | Characteristic strong absorption bands for sulfonyl chlorides (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2] |

| ¹H NMR Spectroscopy | For the This compound isomer, the aromatic region would be expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the dichlorophenyl ring. The methylene protons adjacent to the sulfonyl chloride group would appear as a singlet further downfield. |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in four main steps:

-

Free-Radical Chlorination: 2,5-Dichlorotoluene is subjected to free-radical chlorination to yield 1-(chloromethyl)-2,5-dichlorobenzene.

-

Sulfonation: The resulting benzyl chloride is treated with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group.

-

Oxidation: The sulfonate is then oxidized to the corresponding sulfonic acid.

-

Chlorination: Finally, the sulfonic acid is converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[3]

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 4: Conversion of (2,5-Dichlorophenyl)methanesulfonic acid to this compound

This protocol is adapted from a general procedure for the synthesis of methanesulfonyl chloride from methanesulfonic acid.[3]

-

Materials:

-

(2,5-Dichlorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a well-ventilated fume hood.

-

-

Procedure:

-

To a three-necked flask, add (2,5-Dichlorophenyl)methanesulfonic acid (1.0 equivalent).

-

Heat the flask to approximately 95°C using a suitable heating mantle.

-

Slowly add thionyl chloride (approximately 1.5 - 2.0 equivalents) dropwise over a period of 2-4 hours, maintaining the temperature at 95°C.

-

After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours, or until the evolution of gas ceases.

-

The crude product can then be purified by distillation under reduced pressure.

-

Applications in Drug Development and Organic Synthesis

Methanesulfonyl chloride and its derivatives are crucial reagents in medicinal chemistry and drug development.[4] The primary utility of these compounds lies in their ability to convert alcohols into excellent leaving groups (mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.

This compound, as a reactive sulfonyl chloride, is a valuable intermediate for the synthesis of more complex molecules. Its primary reactions of interest in a pharmaceutical context are with nucleophiles such as alcohols and amines.

-

Reaction with Alcohols: In the presence of a non-nucleophilic base like triethylamine, it reacts with alcohols to form (2,5-Dichlorophenyl)methanesulfonate esters. This transformation activates the hydroxyl group for subsequent displacement by other nucleophiles.[5]

-

Reaction with Amines: It readily reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common structural feature in a variety of therapeutic agents.[6]

The presence of the dichloro-substituted phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.

Caption: General reactivity of this compound.

References

(2,5-Dichlorophenyl)methanesulfonyl chloride: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanesulfonyl chloride is a chemical compound of interest in synthetic chemistry, particularly as a potential building block in the development of novel compounds. Its utility is largely derived from the reactive sulfonyl chloride functional group, which can readily undergo nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Such derivatives are common scaffolds in medicinal chemistry and materials science.[1][2] This technical guide provides a summary of the available physical and chemical data for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 163295-71-4 | [3] |

| Molecular Formula | C₇H₅Cl₃O₂S | [3] |

| Molecular Weight | 259.5374 g/mol | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining the physical properties of sulfonyl chlorides can be adapted.

General Workflow for Physical Property Determination

The logical flow for determining the key physical properties of a synthesized sulfonyl chloride, such as this compound, is outlined below.

Caption: General workflow for determining physical properties.

Synthesis of this compound

General Synthesis Pathway

The synthesis of substituted phenylmethanesulfonyl chlorides can often be achieved through the reaction of the corresponding substituted toluene with a chlorinating agent, followed by oxidation.

Caption: A potential synthetic route for the target compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Sulfonyl chloride compounds are widely utilized in drug discovery and development as precursors to sulfonamides, which are known to exhibit a broad range of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[4][5][6] Further research would be required to determine if this compound or its derivatives possess any significant biological properties.

References

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dichlorophenyl)methanesulfonyl chloride is a halogenated organosulfur compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, formula, and known properties. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles relevant information on its characteristics and offers insights into its synthesis and potential biological significance based on related compounds.

Chemical Structure and Formula

This compound is characterized by a methanesulfonyl chloride group attached to a 2,5-dichlorinated benzene ring.

Molecular Formula: C₇H₅Cl₃O₂S[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 259.54 g/mol | [1] |

| CAS Number | 163295-71-4 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |

| InChI Key | Not available | |

| Appearance | Pale yellow corrosive liquid (predicted) | [2] |

| Solubility | Insoluble in water (predicted) | [2] |

Synthesis

A patent for the preparation of aromatic sulfonyl halides describes a general procedure that could potentially be adapted for the synthesis of this compound[3]. The patented process involves the reaction of an aromatic or heteroaromatic methyl sulfide with a chlorinating agent. In a specific example, 2,5-Dichlorophenyl dichloromethyl sulfide was used as a starting material to produce 2,5-Dichlorobenzenesulfonyl chloride with a yield of 92.5%[3]. While this produces a benzenesulfonyl chloride rather than a methanesulfonyl chloride, the underlying principle of oxidative chlorination of a sulfur-containing side chain is relevant.

General Experimental Protocol (Hypothetical):

A generalized procedure for the synthesis of a related compound, methanesulfonyl chloride, involves the reaction of methanesulfonic acid with thionyl chloride[4].

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel is charged with (2,5-Dichlorophenyl)methanesulfonic acid.

-

Reagent Addition: The acid is heated, and thionyl chloride is added dropwise over a period of several hours while maintaining the reaction temperature.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion.

-

Purification: The product is then isolated and purified by distillation under reduced pressure.

Logical Workflow for Synthesis:

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, predictions can be made based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm. The aromatic protons would appear as a set of multiplets in the aromatic region (7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a signal for the methylene carbon and distinct signals for the aromatic carbons, with those bonded to chlorine exhibiting characteristic shifts. The carbon of the sulfonyl group would also be present.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group:

-

Asymmetric SO₂ stretch: 1370-1330 cm⁻¹

-

Symmetric SO₂ stretch: 1180-1160 cm⁻¹ Other expected peaks would include C-H stretching and bending vibrations for the aromatic and methylene groups, and C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (259.54 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of the sulfonyl chloride group and cleavage of the dichlorophenyl ring.

Applications in Drug Development and Signaling Pathways

While there is no specific information on the direct use of this compound in drug development, the sulfonyl chloride and dichlorophenyl moieties are present in various biologically active molecules.

Sulfonamides, which can be readily synthesized from sulfonyl chlorides, are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[5][6][7]. The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity[8].

It is plausible that this compound could serve as a building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The dichlorophenyl group could interact with specific binding pockets in biological targets, while the sulfonamide group can form key hydrogen bonds.

Potential Signaling Pathway Interactions (Hypothetical):

Given the broad range of activities of sulfonamide-containing compounds, derivatives of this compound could potentially interact with various signaling pathways. For instance, some sulfonamides are known to inhibit enzymes such as carbonic anhydrases or act as antagonists for certain receptors. The specific biological targets would depend on the overall structure of the final molecule.

Experimental Workflow for Biological Screening:

Caption: A general workflow for the synthesis and biological evaluation of a library of sulfonamides derived from this compound.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate, particularly for the generation of novel sulfonamide derivatives in the context of drug discovery. While detailed experimental data for this specific compound is scarce, this guide provides a foundational understanding of its structure, properties, and potential applications based on the established chemistry of related compounds. Further research is warranted to fully elucidate its reactivity, spectroscopic characteristics, and biological activity.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and reliable methodology for the synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The described synthesis follows a two-step reaction pathway, commencing with the widely available starting material, 2,5-dichlorobenzyl chloride.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

-

Nucleophilic Substitution: Reaction of 2,5-dichlorobenzyl chloride with sodium sulfite to yield sodium (2,5-dichlorophenyl)methanesulfonate.

-

Chlorination: Subsequent treatment of the sulfonate salt with a chlorinating agent, such as thionyl chloride, to afford the final product.

This pathway is illustrated in the reaction scheme below.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a detailed guide for the synthesis.

Step 1: Synthesis of Sodium (2,5-dichlorophenyl)methanesulfonate

This step involves the nucleophilic substitution of the chlorine atom in 2,5-dichlorobenzyl chloride by the sulfite anion.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichlorobenzyl chloride | 195.48 | 10.0 g | 0.051 |

| Sodium sulfite (anhydrous) | 126.04 | 7.1 g | 0.056 |

| Ethanol | 46.07 | 50 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.1 g (0.056 mol) of anhydrous sodium sulfite in 50 mL of deionized water.

-

In a separate beaker, dissolve 10.0 g (0.051 mol) of 2,5-dichlorobenzyl chloride in 50 mL of ethanol.

-

Add the ethanolic solution of 2,5-dichlorobenzyl chloride to the aqueous solution of sodium sulfite at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the resulting solution in an ice bath for 1-2 hours to precipitate the sodium (2,5-dichlorophenyl)methanesulfonate.

-

Collect the white solid by vacuum filtration and wash with two portions of cold ethanol (20 mL each).

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step involves the conversion of the sulfonate salt to the corresponding sulfonyl chloride using thionyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium (2,5-dichlorophenyl)methanesulfonate | 265.08 | 10.0 g | 0.038 |

| Thionyl chloride | 118.97 | 13.5 g (8.3 mL) | 0.114 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | Catalytic |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 10.0 g (0.038 mol) of dry sodium (2,5-dichlorophenyl)methanesulfonate and 100 mL of dichloromethane.

-

Add 0.5 mL of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add 8.3 mL (0.114 mol) of thionyl chloride to the stirred suspension at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction mixture will become a clear solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto 100 g of crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

Expected Yield: 70-85%

Physicochemical Data

The following table summarizes the key physicochemical properties of the final product.

| Property | Value |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.54 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

| CAS Number | 163295-71-4 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide on the Spectroscopic Data of (2,5-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. Its structural characterization is crucial for confirming its identity and purity. This guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound. Due to the lack of publicly available experimental spectra for the 2,5-dichloro isomer, data for the closely related (2,4-Dichlorophenyl)methanesulfonyl chloride is presented for comparative purposes, alongside expected values for the target compound.

Spectroscopic Data

Data for the Analogous Compound: (2,4-Dichlorophenyl)methanesulfonyl chloride

As a point of reference, the following data is available for the isomeric compound, (2,4-Dichlorophenyl)methanesulfonyl chloride.[1]

| Spectroscopic Technique | Data for (2,4-Dichlorophenyl)methanesulfonyl chloride |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.5 g/mol |

| IR Spectrum | Available through PubChem (CID 594471) |

| Mass Spectrometry | Data available through PubChem (CID 594471) |

Expected Spectroscopic Data for this compound

Based on the structure of this compound and general spectroscopic principles, the following data can be anticipated.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | |||

| CH₂ | ~4.5 - 5.0 | Singlet (s) | The methylene protons are adjacent to the electron-withdrawing sulfonyl chloride group, leading to a downfield shift. |

| Ar-H | ~7.3 - 7.6 | Multiplet (m) | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The exact shifts will depend on the electronic environment created by the two chlorine atoms and the methanesulfonyl chloride group. |

| ¹³C NMR | |||

| CH₂ | ~60 - 70 | - | |

| Ar-C (C-Cl) | ~130 - 135 | - | |

| Ar-C (C-H) | ~125 - 135 | - | |

| Ar-C (C-CH₂) | ~135 - 140 | - |

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1370 - 1340 | SO₂ asymmetric stretch | Strong |

| 1180 - 1160 | SO₂ symmetric stretch | Strong |

| ~820 | C-H out-of-plane bend (aromatic) | Strong |

| 750 - 700 | C-Cl stretch | Strong |

| 600 - 500 | S-Cl stretch | Medium |

| m/z Value | Fragment | Notes |

| ~258, 260, 262 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| ~159, 161 | [C₇H₅Cl₂]⁺ | Fragment corresponding to the dichlorobenzyl cation. |

| ~99, 101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride moiety. |

Experimental Protocols

Detailed below are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound's high reactivity, particularly towards protic solvents, necessitates the use of anhydrous solvents.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., CCl₄, CS₂) and place the solution in a liquid sample cell.[3]

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method for solids and liquids.

-

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer. A background spectrum of the salt plates/solvent should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a common technique.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common method that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to elucidate the structure.

Workflow and Pathway Diagrams

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a dichlorophenyl)methanesulfonyl chloride.

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: How different spectroscopic techniques provide complementary structural information.

References

Solubility of (2,5-Dichlorophenyl)methanesulfonyl chloride in common lab solvents

An In-Depth Technical Guide to the Solubility of (2,5-Dichlorophenyl)methanesulfonyl chloride in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes predicted solubility based on analogous compounds, detailed experimental protocols for determining both qualitative and quantitative solubility, and a logical workflow for these procedures.

Introduction to this compound

This compound is a sulfonyl chloride derivative. The sulfonyl chloride functional group is highly reactive and serves as a key building block in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, enabling optimization of reaction conditions, product purification, and formulation.

The reactivity of the sulfonyl chloride group, especially its propensity to hydrolyze in the presence of water, necessitates careful solvent selection and handling.[1][2] Protic solvents like water and alcohols can react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.[1][2]

Predicted Solubility Profile

Based on the general solubility of structurally similar compounds like benzenesulfonyl chloride and other aryl sulfonyl chlorides, this compound is expected to be soluble in a range of aprotic organic solvents.[3] Its solubility is governed by the "like dissolves like" principle, where it will more readily dissolve in solvents of similar polarity. The presence of the dichlorophenyl group increases its lipophilicity, suggesting good solubility in non-polar to moderately polar aprotic solvents. Conversely, it is expected to have low solubility in water, which also helps to protect it from rapid hydrolysis.[4][5]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various laboratory solvents, the following experimental protocols can be employed.

This method offers a rapid preliminary assessment of solubility.[1]

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

The gravimetric or "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.[1]

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent.

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed to let any undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Calculate the solubility by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the supernatant taken. Express the solubility in units such as mg/mL or g/100 mL.

Predicted Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on the behavior of analogous sulfonyl chlorides.

| Solvent Category | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone | C₃H₆O | Soluble | Good polarity match. |

| Acetonitrile | C₂H₃N | Soluble | Good polarity match. | |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Good polarity match. | |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble | Good polarity match. | |

| Aprotic Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Good solvent for many organic compounds. |

| Chloroform | CHCl₃ | Soluble | Good solvent for many organic compounds. | |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Good polarity match. | |

| Toluene | C₇H₈ | Soluble | Good solvent for aromatic compounds. | |

| Hexane | C₆H₁₄ | Partially Soluble to Insoluble | Polarity mismatch. | |

| Protic Polar | Water | H₂O | Insoluble | Polarity mismatch and risk of hydrolysis.[4][5] |

| Ethanol | C₂H₅OH | Soluble with Reaction | Soluble but will react to form the ethyl sulfonate ester. | |

| Methanol | CH₃OH | Soluble with Reaction | Soluble but will react to form the methyl sulfonate ester. | |

| Isopropanol | C₃H₈O | Soluble with Reaction | Soluble but will react to form the isopropyl sulfonate ester. |

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound like this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

References

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of biologically active sulfonamides. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Properties and Commercial Availability

This compound is a reactive organochlorine compound featuring a sulfonyl chloride functional group attached to a dichlorinated phenyl ring via a methylene bridge. This combination of functionalities makes it a versatile building block for introducing the 2,5-dichlorophenylmethylsulfonyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 163295-71-4 |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.54 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

A variety of chemical suppliers offer this compound in research and bulk quantities. The table below summarizes the offerings from several prominent suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| Aaron-Chem | AR001UP1 | - | - |

| 1st Scientific | ST001VGT | 95% | 100mg, 250mg, 1g, 5g |

| Laibo Chem | - | 95% | 250mg |

| RHAWN | R068150-1g | 95% | 1g |

| ChemicalBook | CB31553704 | - | - |

Synthesis and Reactivity

General Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of N-substituted sulfonamides. This reaction typically proceeds by the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl-(2,5-dichlorophenyl)methanesulfonamides

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

-

This compound (1.0 equivalent)

-

Substituted aniline (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (pyridine or triethylamine) dropwise.

-

Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with 1 M HCl (if triethylamine is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired N-aryl-(2,5-dichlorophenyl)methanesulfonamide.

Diagram of the General Sulfonamide Synthesis Workflow

Caption: General workflow for the synthesis of N-aryl-(2,5-dichlorophenyl)methanesulfonamides.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The incorporation of the 2,5-dichlorophenyl group can significantly influence the biological activity of the resulting sulfonamide by altering its lipophilicity, electronic properties, and steric interactions with biological targets.

While specific signaling pathways directly modulated by derivatives of this compound are not extensively documented, the broader class of dichlorophenyl-containing sulfonamides has been investigated for various therapeutic applications. For instance, compounds bearing a dichlorophenyl moiety have been explored as inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase (COX).[1]

The synthesis of N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamide has been reported, highlighting the utility of this scaffold in generating diverse sulfonamide libraries for biological screening.[2] The 2,5-dichloro substitution pattern provides a unique structural motif that can be exploited in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates.

Logical Relationship of Sulfonamide Synthesis to Drug Discovery

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. Its unique substitution pattern offers opportunities for the development of new therapeutic agents. This guide provides essential information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities and specific molecular targets of its derivatives is warranted to fully explore its therapeutic potential.

References

(2,5-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound with significant potential as a building block in medicinal chemistry and agrochemical synthesis. Its utility primarily lies in its capacity to introduce the (2,5-dichlorophenyl)methylsulfonyl moiety into various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the development of new bioactive compounds. This technical guide provides a detailed overview of its synthesis, chemical properties, and potential applications, based on available chemical literature and analogous procedures.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value | Source/Reference |

| CAS Number | 163295-71-4 | Commercial Suppliers |

| Molecular Formula | C₇H₅Cl₃O₂S | Calculated |

| Molecular Weight | 259.54 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to related sulfonyl chlorides |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate); reacts with water and alcohols | General reactivity of sulfonyl chlorides[1] |

Synthesis

Step 1: Synthesis of (2,5-Dichlorophenyl)methanethiol

The first step is the conversion of 2,5-dichlorobenzyl chloride to (2,5-dichlorophenyl)methanethiol. This can be achieved through a nucleophilic substitution reaction with a sulfur source, such as thiourea followed by hydrolysis, or with sodium hydrosulfide.

Experimental Protocol (Inferred from general procedures for thiol synthesis):

-

To a solution of 2,5-dichlorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol, add sodium thiomethoxide (1.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,5-Dichlorophenyl)methanethiol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidative Chlorination to this compound

The second step involves the oxidative chlorination of the intermediate thiol to the final sulfonyl chloride. Several reagents can be employed for this transformation.

Experimental Protocol (Based on general methods for sulfonyl chloride synthesis):

-

Dissolve (2,5-Dichlorophenyl)methanethiol (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an oxidizing and chlorinating agent, such as chlorine gas in the presence of water or a reagent system like N-chlorosuccinimide (NCS) and an acid source.

-

Maintain the temperature below 10 °C during the addition and stir the reaction mixture for a few hours until the starting thiol is consumed (monitored by TLC).

-

Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound. Due to the reactivity of sulfonyl chlorides, it is often used in the next step without extensive purification.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group, expected to be significantly downfield (around δ 4.5-5.0 ppm) due to the strong electron-withdrawing effect of the SO₂Cl group. - A set of multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring. |

| ¹³C NMR | - A signal for the methylene carbon. - Six signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts. - The carbon of the C-SO₂Cl group will be significantly deshielded. |

| IR (Infrared) | - Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) in the regions of approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. - C-H stretching vibrations for the aromatic and methylene groups. - C=C stretching vibrations for the aromatic ring. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic isotope pattern for the presence of three chlorine atoms (M, M+2, M+4, M+6). - Fragmentation patterns may include the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfonyl bond. |

Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile, primarily used for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-substituted sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1 equivalent) and a base such as triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or dilute acid and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

The incorporation of the 2,5-dichlorophenyl motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chlorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the lipophilicity and binding interactions of the molecule with its biological target.

Potential Applications in Agrochemicals

Similar to their role in pharmaceuticals, sulfonyl chlorides are important intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides. The (2,5-dichlorophenyl)methylsulfonyl group could be incorporated into novel pesticide candidates to evaluate their biological activity.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is likely to be a lachrymator and harmful if inhaled, ingested, or absorbed through the skin. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate. Its preparation from readily available starting materials appears feasible through established chemical transformations. The primary utility of this compound lies in its ability to serve as a precursor to a diverse range of sulfonamides, offering a tool for medicinal chemists and drug development professionals to synthesize novel compounds with potentially enhanced biological activity and improved physicochemical properties. Further research into the specific applications and biological effects of its derivatives is warranted to fully explore its potential in the development of new therapeutics and agrochemicals.

References

An In-depth Technical Guide to the Reactivity Profile of (2,5-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound with the chemical formula C₇H₅Cl₃O₂S. This technical guide provides a comprehensive overview of its chemical properties, reactivity profile, and potential applications, particularly in the context of medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of organic chemistry and data from analogous structures to predict its reactivity and handling protocols.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, particularly the electrophilicity of the sulfonyl chloride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163295-71-4 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.54 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |

| InChI Key | Not available |

Reactivity Profile

The reactivity of this compound is primarily dictated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The two chlorine atoms on the phenyl ring act as electron-withdrawing groups, which are expected to further increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity compared to unsubstituted benzylsulfonyl chloride.

Reactions with Nucleophiles

This compound is expected to react readily with various nucleophiles in a manner characteristic of sulfonyl chlorides. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom.

General Reaction Scheme:

Caption: General reaction of this compound with a nucleophile.

-

Reaction with Amines (Sulfonamide Formation): Primary and secondary amines are expected to react with this compound to form the corresponding sulfonamides. This is a fundamental reaction in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

-

Reaction with Alcohols (Sulfonate Ester Formation): Alcohols will react to form sulfonate esters. This reaction is useful for converting the hydroxyl group, which is a poor leaving group, into a good leaving group (sulfonate) for subsequent nucleophilic substitution reactions.

-

Hydrolysis: Like most sulfonyl chlorides, this compound is expected to be sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.

Synthesis

Hypothetical Synthetic Pathway:

Caption: A possible synthetic route to this compound.

Experimental Protocols (General Procedures)

The following are general, representative protocols for reactions involving sulfonyl chlorides. These should be adapted and optimized for this compound based on small-scale trial reactions.

General Procedure for Sulfonamide Formation

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 - 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Sulfonate Ester Formation

Materials:

-

This compound

-

Alcohol

-

Anhydrous pyridine or a mixture of an aprotic solvent (e.g., DCM) and a non-nucleophilic base (e.g., TEA)

-

Saturated aqueous copper (II) sulfate solution (if using pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere.

-

If using DCM, add triethylamine (1.2 equivalents).

-

Add this compound (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC).

-

Cool the reaction mixture to 0 °C and slowly add water to quench the reaction.

-

If pyridine was used as the solvent, wash the mixture with cold saturated aqueous copper (II) sulfate solution to remove the pyridine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, predictions can be made based on the analysis of its structural fragments and comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the methylene (-CH₂-) protons, expected to be deshielded by the adjacent sulfonyl group and the aromatic ring. The chemical shift is likely to be in the range of 4.5-5.5 ppm. - A set of multiplets for the three aromatic protons. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern. |

| ¹³C NMR | - A signal for the methylene carbon. - Six signals for the aromatic carbons, with the carbons bearing chlorine atoms showing characteristic shifts. The carbon attached to the CH₂SO₂Cl group will also be identifiable. |

| IR Spectroscopy | - Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). - Bands corresponding to C-H stretching of the aromatic ring and the methylene group. - C=C stretching bands for the aromatic ring. - A band for the C-S bond. - Bands for the C-Cl bonds. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern due to the presence of three chlorine atoms and one sulfur atom. - Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond. |

Applications in Drug Development and Medicinal Chemistry

While no specific applications of this compound in drug development have been identified in the searched literature, its structure suggests several potential uses.

-

Scaffold for Sulfonamide Libraries: As a reactive sulfonyl chloride, it can be used to synthesize a diverse library of sulfonamides by reacting it with a wide range of amines. These libraries can then be screened for biological activity against various therapeutic targets. The 2,5-dichlorophenyl moiety provides a specific substitution pattern that can be explored for structure-activity relationship (SAR) studies.

-

Intermediate for Target Molecules: The sulfonyl chloride can serve as a key intermediate in the multi-step synthesis of more complex molecules with potential therapeutic value. The dichlorinated phenyl ring is a common feature in many biologically active compounds.

Logical Workflow for Application in Drug Discovery:

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. Based on the safety data for analogous sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.

In case of contact:

-

Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion: Do not induce vomiting. Give large quantities of water.

-

Inhalation: Remove to fresh air.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a reactive chemical intermediate with significant potential for use in organic synthesis, particularly in the construction of sulfonamide libraries for drug discovery. Its reactivity is enhanced by the presence of the electron-withdrawing dichloro-substituents on the phenyl ring. While specific experimental data for this compound is scarce, its reactivity can be reliably predicted based on the well-established chemistry of sulfonyl chlorides. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its presumed corrosive and moisture-sensitive nature. Further research into the specific reactions and applications of this compound is warranted to fully explore its utility in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using (2,5-Dichlorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sulfonamides utilizing (2,5-Dichlorophenyl)methanesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of therapeutic applications.[1][2][3] This guide offers a comprehensive resource for researchers engaged in the development of novel sulfonamide-based drug candidates.

Introduction to Sulfonamide Synthesis

Sulfonamides are compounds containing the -SO₂NR₂ functional group. They are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

This compound is a specific sulfonylating agent that can be used to introduce the (2,5-Dichlorophenyl)methylsulfonyl moiety into a molecule. The presence of the dichlorophenyl group can significantly influence the physicochemical and biological properties of the resulting sulfonamide, making it a valuable building block in medicinal chemistry.[2]

Properties of this compound

It is essential to be familiar with the properties of this compound to ensure safe handling and optimal reaction conditions.

| Property | Value | Reference |

| CAS Number | 163295-71-4 | [5] |

| Molecular Formula | C₇H₅Cl₃O₂S | [5] |

| Molecular Weight | 259.54 g/mol | [5][6][7] |

| Appearance | White to off-white solid (typical for sulfonyl chlorides) | General Knowledge |

| Purity | Typically >95% | [5] |

Safety Precautions: this compound is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a representative primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

-

Analytical instrumentation (NMR, LC-MS, IR)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired sulfonamide.

-

Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following tables provide a template for summarizing the experimental data.

Table 1: Reagents and Reaction Parameters

| Entry | Amine | Equivalents of Amine | Base | Equivalents of Base | Solvent | Reaction Time (h) |

| 1 | 1.0 | |||||

| 2 | 1.0 | |||||

| ... | 1.0 |

Table 2: Reaction Outcomes and Product Characterization

| Entry | Product Structure | Yield (%) | Purity (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1 | |||||

| 2 | |||||

| ... |

Visualizations

Diagram 1: General Sulfonamide Synthesis Reaction

Caption: General reaction scheme for the synthesis of sulfonamides.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Diagram 3: Logical Relationship of Components

Caption: Logical relationship of inputs, process, and outputs.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1stsci.com [1stsci.com]

- 6. (2,4-Dichlorophenyl)methanesulfonyl chloride - Advanced Biochemicals [advancedbiochemicals.com]

- 7. (2,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of (2,5-Dichlorophenyl)methanesulfonyl chloride with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent for the derivatization of primary alcohols. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis and drug development. This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols.

The reaction proceeds via a nucleophilic attack of the primary alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The dichlorophenyl moiety can influence the reactivity of the sulfonate ester and provide a useful handle for analytical detection or for modulating the pharmacokinetic properties of a molecule.

Reaction Mechanism and Kinetics

The sulfonylation of a primary alcohol with this compound generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as triethylamine or pyridine, is used to quench the HCl generated during the reaction.

The presence of two chlorine atoms on the phenyl ring has an electron-withdrawing effect, which can increase the electrophilicity of the sulfur atom and potentially accelerate the reaction rate compared to unsubstituted phenylmethanesulfonyl chloride.

Quantitative Data Summary

| Entry | Primary Alcohol | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 2 | >95 (hypothetical) |

| 2 | Ethanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 2 | >95 (hypothetical) |

| 3 | 1-Propanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 3 | >90 (hypothetical) |

| 4 | 1-Butanol | Triethylamine (1.5) | Dichloromethane | 0 - RT | 3 | >90 (hypothetical) |

| 5 | Benzyl Alcohol | Pyridine (2.0) | Dichloromethane | 0 - RT | 4 | >85 (hypothetical) |

Note: The data in this table is illustrative and based on general knowledge of sulfonylation reactions. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for the Sulfonylation of a Primary Alcohol

This protocol describes a general method for the preparation of a (2,5-Dichlorophenyl)methanesulfonate ester from a primary alcohol.

Materials:

-

Primary alcohol

-

This compound (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1-0.2 M solution).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the alcohol solution at 0 °C over a period of 15-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude sulfonate ester can be purified by recrystallization or column chromatography on silica gel.

-

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the alcohol is sensitive to oxidation.

Diagrams

Caption: Experimental workflow for the synthesis of (2,5-Dichlorophenyl)methanesulfonate esters.

Application Notes and Protocols for Mesylation Using (2,5-Dichlorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the mesylation of alcohols using (2,5-Dichlorophenyl)methanesulfonyl chloride. This reaction is a crucial transformation in medicinal chemistry and drug development for converting an alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The resulting (2,5-dichlorophenyl)methanesulfonate esters are valuable intermediates in the synthesis of complex organic molecules.

Introduction

Sulfonyl chlorides are highly reactive organic compounds extensively used in the pharmaceutical industry to form sulfonamides and sulfonate esters.[1][2] The (2,5-Dichlorophenyl)methanesulfonyl group can be introduced into a molecule to modify its pharmacokinetic properties or to serve as a reactive handle for further synthetic transformations. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the sulfonate ester.

The mesylation of an alcohol transforms the hydroxyl group, which is a poor leaving group, into a (2,5-dichlorophenyl)methanesulfonate group, which is an excellent leaving group, analogous to tosylates and mesylates.[3] This activation enables a wide range of synthetic possibilities, crucial for the construction of diverse molecular architectures found in many pharmaceuticals.[1]

Experimental Protocol

This protocol describes a general procedure for the mesylation of a primary alcohol using this compound in the presence of triethylamine as a base.

Materials:

-

Primary alcohol

-

This compound

-

Triethylamine (Et3N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 equivalents) dropwise.

-

Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

Data Presentation

The following table summarizes representative quantitative data for the mesylation of benzyl alcohol with this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount Used | Yield (%) | Purity (%) |

| Benzyl Alcohol | 108.14 | 1.0 | 541 mg (5.0 mmol) | - | >99 |

| This compound | 259.54 | 1.2 | 1.56 g (6.0 mmol) | - | >98 |

| Triethylamine | 101.19 | 1.5 | 1.05 mL (7.5 mmol) | - | >99.5 |

| Benzyl (2,5-dichlorophenyl)methanesulfonate (Product) | 331.21 | - | 1.48 g (4.47 mmol) | 89.4 | >95 |